Trihalogenated Pattern for Orthogonal Derivatization
The target compound features a reactive C3–Br bond ideally suited for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, while the C6–Cl and C8–Cl bonds remain largely inert under these conditions, permitting a second-stage arylation or amination after the initial C3 functionalization. By contrast, 6,8-dichloroimidazo[1,2-a]pyridine (CAS 858516-69-5) possesses no such primary coupling handle at the 3-position, requiring harsher direct C–H activation conditions to install the first aryl group . The 3-bromo analog (CAS 4926-47-0) lacks the chlorine substituents entirely , providing no opportunity for subsequent diversification at the 6- and 8-positions. This orthogonal halogen pattern makes 952183-48-1 uniquely suited for convergent, modular library synthesis.
| Evidence Dimension | Presence of orthogonal halogen handles for sequential derivatization |
|---|---|
| Target Compound Data | 3 positions halogenated (Br at C3; Cl at C6, C8) |
| Comparator Or Baseline | 6,8-Dichloroimidazo[1,2-a]pyridine (858516-69-5): 2 positions halogenated (Cl at C6, C8), no C3 handle; 3-Bromoimidazo[1,2-a]pyridine (4926-47-0): 1 position halogenated (Br at C3), no C6 or C8 handles |
| Quantified Difference | 3 vs. 2 vs. 1 halogen substitution positions available for sequential cross-coupling; the 3-position bromine is selectively reactive under mild Pd(0) conditions (typical oxidative addition rate for Ar–Br > Ar–Cl) |
| Conditions | Inferred from established reactivity of aryl bromides vs. aryl chlorides in Pd-catalyzed cross-couplings (Ar–Br oxidative addition occurs at 25–80 °C; Ar–Cl typically requires >100 °C with specialized ligands). |
Why This Matters
Procurement of the trihalogenated scaffold 952183-48-1 reduces the number of synthetic steps needed to access densely functionalized imidazo[1,2-a]pyridine libraries, directly lowering the cost-per-compound in lead optimization campaigns.
